1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a urea moiety and an oxadiazole ring, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Urea Derivative: The oxadiazole intermediate is then coupled with a urea derivative, often using a coupling reagent such as carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxadiazole ring and urea moiety may contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a different substituent on the oxadiazole ring.
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)urea: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea is unique due to the specific combination of its substituents and the presence of both an oxadiazole ring and a urea moiety. This combination may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]urea |
InChI |
InChI=1S/C20H22N4O4/c1-12-8-9-14(13(2)10-12)11-17-23-24-20(28-17)22-19(25)21-15-6-5-7-16(26-3)18(15)27-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) |
InChI Key |
KDRJIWXHHBJXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=C(C(=CC=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.